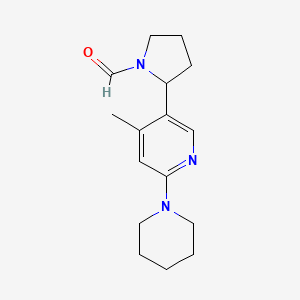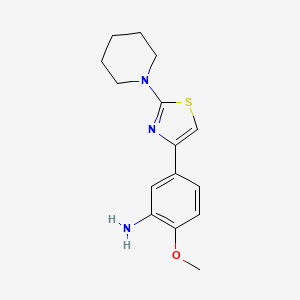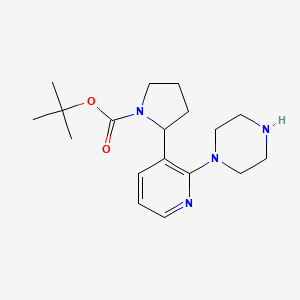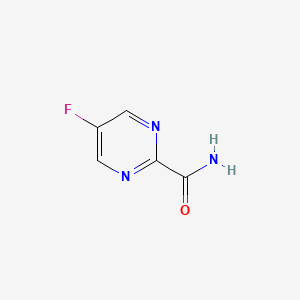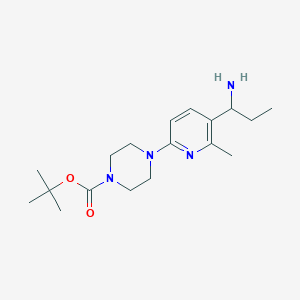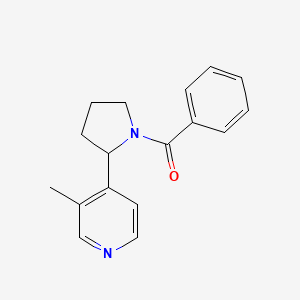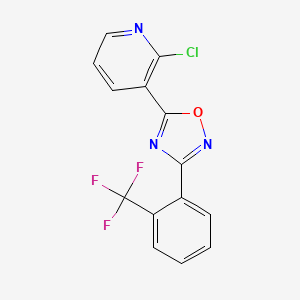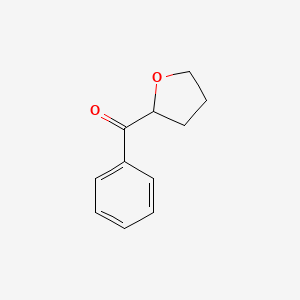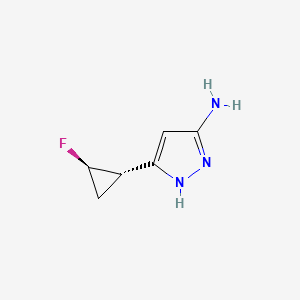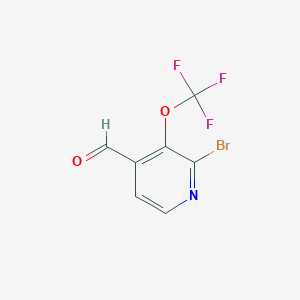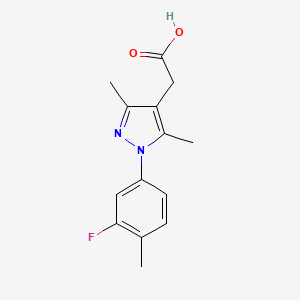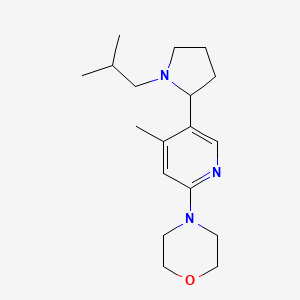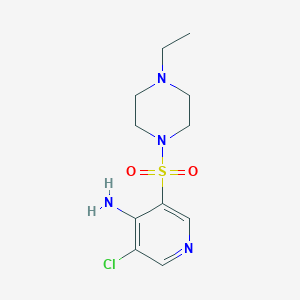
(3-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol is a compound that features a phenyl ring substituted with a methanol group and an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol can be achieved through several methods. One common approach involves the reaction of 1-methyl-1H-imidazole with formaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide . This reaction yields the desired product with the methanol group attached to the phenyl ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenyl ring and imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl or imidazole rings.
Wissenschaftliche Forschungsanwendungen
(3-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (3-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phenyl ring and methanol group can also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-Methyl-1H-imidazol-2-yl)(phenyl)methanol
- (1-Ethyl-1H-imidazol-2-yl)methanol
- (1-Benzyl-1H-imidazol-2-yl)methanol
Uniqueness
(3-(1-Methyl-1H-imidazol-5-yl)phenyl)methanol is unique due to the specific positioning of the methanol group on the phenyl ring and the presence of the 1-methyl-1H-imidazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
1349717-03-8 |
|---|---|
Molekularformel |
C11H12N2O |
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
[3-(3-methylimidazol-4-yl)phenyl]methanol |
InChI |
InChI=1S/C11H12N2O/c1-13-8-12-6-11(13)10-4-2-3-9(5-10)7-14/h2-6,8,14H,7H2,1H3 |
InChI-Schlüssel |
AOGIIAANWPLDRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC=C1C2=CC=CC(=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


